1-diethylcarbamoyl-3-formylindole
Description
Overview of the Indole (B1671886) Heterocycle as a Core Scaffold in Organic Chemistry
The indole ring system is an aromatic heterocyclic compound composed of a benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring. nih.govnih.gov This arrangement results in a planar structure with a ten-pi electron system, conferring aromaticity and significant chemical stability. nih.gov First isolated in the 19th century, the indole nucleus is a fundamental building block in a vast array of naturally occurring and synthetic molecules. nih.govnih.gov Its prevalence is highlighted by its presence in the essential amino acid tryptophan, the neurotransmitter serotonin, and the plant hormone auxin (indole-3-acetic acid). nih.gov The unique electronic properties of the indole ring, particularly the electron-rich nature of the pyrrole moiety, dictate its reactivity, making it a versatile scaffold for chemical synthesis.
Importance of Diverse Substitution Patterns in Indole Derivatives
The biological and material properties of indole derivatives are profoundly influenced by the nature and position of substituents on the ring system. The functionalization of the indole core allows for the fine-tuning of its steric and electronic characteristics, which in turn governs its interactions with biological targets. nih.govmdpi.com For instance, the introduction of various functional groups can enhance binding affinity to receptors and enzymes, improve pharmacokinetic profiles, and unlock novel therapeutic activities. nih.gov The C3 position is the most common site for electrophilic substitution due to the high electron density. nih.gov However, functionalization at other positions, including the N1 nitrogen atom, is crucial for creating a diverse chemical space and developing compounds with specific biological activities, ranging from anticancer to anti-inflammatory and antimicrobial agents. nih.govmdpi.com
Contextualization of 1-Diethylcarbamoyl-3-Formylindole within Advanced Indole Functionalization
This compound stands as a compelling example of a di-functionalized indole, bearing distinct substituents at both the N1 and C3 positions. The C3-formyl group (an aldehyde) and the N1-diethylcarbamoyl group (an amide) introduce specific reactivity and properties to the indole core. The formyl group at the C3 position is a versatile chemical handle that can participate in a wide range of transformations, while the N-carbamoyl group can influence the molecule's solubility, stability, and electronic nature. The synthesis and study of such specifically substituted indoles are central to the exploration of new chemical entities in drug discovery and materials science.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned through a two-step process starting from indole.
Step 1: Formylation of the Indole Ring at the C3 Position
The introduction of a formyl group at the C3 position of indole is commonly achieved through the Vilsmeier-Haack reaction. nih.govsid.irrsc.org This reaction employs a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The indole attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the 3-formylindole. This method is highly efficient for introducing a formyl group onto electron-rich aromatic rings like indole. nih.govsid.ir
Step 2: N-Acylation of 3-Formylindole
The subsequent step involves the acylation of the nitrogen atom of 3-formylindole. The N-acylation of indoles can be challenging due to the potential for C-acylation and the relatively low nucleophilicity of the indole nitrogen. nih.govresearchgate.net A common method involves the deprotonation of the indole nitrogen with a strong base, such as sodium hydride (NaH), to form the more nucleophilic indole anion. This anion then reacts with an acylating agent, in this case, diethylcarbamoyl chloride, to furnish the desired N-acylated product. thieme-connect.de The use of a suitable aprotic solvent is crucial for the success of this reaction.
Physicochemical and Reactive Properties
The properties of this compound are dictated by its constituent functional groups.
| Property | Value |
| Molecular Formula | C₁₄H₁₆N₂O₂ |
| Molecular Weight | 244.29 g/mol |
Data derived from chemical structure.
The 3-formyl group is an electron-withdrawing group that influences the electronic distribution within the indole ring. It is a key reactive site, readily undergoing nucleophilic addition reactions typical of aldehydes. For instance, it can condense with amines to form Schiff bases, react with organometallic reagents, and be oxidized to a carboxylic acid or reduced to an alcohol. wikipedia.org
The N-diethylcarbamoyl group also acts as an electron-withdrawing group, which can decrease the electron density of the indole ring system compared to unsubstituted indole. acs.orgacs.org The amide bond in the carbamoyl (B1232498) group is generally stable but can be cleaved under harsh acidic or basic conditions. This group can also influence the molecule's lipophilicity and its ability to act as a hydrogen bond acceptor.
Potential Research Applications
While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several potential areas of application in chemical and biological research.
In Medicinal Chemistry:
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of many therapeutic agents. nih.govmdpi.com The 3-formylindole moiety is a precursor for the synthesis of various biologically active compounds. For example, it can be used to synthesize derivatives that act as tubulin polymerization inhibitors for anticancer applications or compounds with anti-inflammatory or antimicrobial properties. nih.govmedchemexpress.com The N-carbamoyl group can modulate the pharmacokinetic properties of the molecule, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.
In Organic Synthesis:
As a bifunctional molecule, this compound can serve as a versatile building block in organic synthesis. The aldehyde at C3 can be elaborated into a variety of other functional groups or used to construct more complex heterocyclic systems. wikipedia.org The N-carbamoyl group can act as a protecting group for the indole nitrogen, which can be removed under specific conditions, or it can be used to direct further functionalization of the indole ring.
Properties
CAS No. |
105949-40-4 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244 |
Synonyms |
1-diethylcarbamoyl-3-formylindole |
Origin of Product |
United States |
Chemical Reactivity and Transformational Chemistry of 1 Diethylcarbamoyl 3 Formylindole
Reactions at the Formyl Group
The aldehyde functionality at the C3 position is a versatile handle for a variety of chemical modifications, including nucleophilic additions, condensations, reductions, and oxidations.
Nucleophilic Addition Reactions
The electrophilic carbon atom of the formyl group in 1-diethylcarbamoyl-3-formylindole is susceptible to attack by various nucleophiles. While specific studies on this particular derivative are not extensively documented, the reactivity can be inferred from the well-established chemistry of indole-3-carboxaldehydes. These reactions typically involve the addition of a nucleophile to the carbonyl group, forming a tetrahedral intermediate which is then protonated to yield the corresponding alcohol. youtube.comnih.gov
A general mechanism for nucleophilic addition to an aldehyde involves the attack of the nucleophile on the partially positively charged carbonyl carbon, leading to the formation of an alkoxide intermediate. Subsequent workup with a proton source yields the alcohol product. youtube.com
Common nucleophiles that react with aldehydes include organometallic reagents like Grignard reagents (R-MgBr) and organolithium reagents (R-Li), as well as cyanide ions and acetylides. The N-diethylcarbamoyl group is generally stable under these conditions, allowing for selective transformation of the aldehyde.
Condensation Reactions (e.g., Knoevenagel)
The formyl group of this compound readily participates in condensation reactions with active methylene (B1212753) compounds, a classic example being the Knoevenagel condensation. wikipedia.orgnih.gov This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing a methylene group activated by two electron-withdrawing groups (e.g., malonic acid, diethyl malonate, cyanoacetic acid). wikipedia.orgrsc.org The initial adduct undergoes dehydration to furnish a new carbon-carbon double bond. wikipedia.org
The general mechanism of the Knoevenagel condensation involves the deprotonation of the active methylene compound by a weak base (like piperidine (B6355638) or pyridine) to form a stabilized carbanion. youtube.com This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate subsequently eliminates a molecule of water to yield the α,β-unsaturated product. wikipedia.orgyoutube.com
Studies on related indole-3-carboxaldehydes have demonstrated successful Knoevenagel condensations with a variety of active methylene compounds, suggesting that this compound would behave similarly. These reactions provide a powerful tool for extending the carbon framework at the C3 position and synthesizing a wide array of functionalized indole (B1671886) derivatives.
Table 1: Examples of Knoevenagel Condensation with Indole-3-Carboxaldehyde (B46971) Derivatives
| Aldehyde Reactant | Active Methylene Compound | Product | Reference |
| Indole-3-carboxaldehyde | Malononitrile | 2-(1H-indol-3-ylmethylene)malononitrile | nih.gov |
| Indole-3-carboxaldehyde | Thiobarbituric acid | 5-(1H-indol-3-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trithione | wikipedia.org |
| o-Azidobenzaldehyde | Ketosulfonamides | 3-Sulfonyl-substituted quinolines | nih.gov |
Reductions of the Aldehyde Moiety
The formyl group of this compound can be selectively reduced to a hydroxymethyl group. This transformation is typically achieved using a variety of reducing agents. Common reagents for the reduction of aldehydes to primary alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com The choice of reducing agent can be critical to avoid the reduction of other functional groups, although the carbamoyl (B1232498) group is generally resistant to these hydride reagents under standard conditions.
The reaction mechanism involves the nucleophilic addition of a hydride ion (from NaBH₄ or LiAlH₄) to the carbonyl carbon, forming an alkoxide intermediate. This intermediate is then protonated during the workup step to yield the corresponding primary alcohol, 1-diethylcarbamoyl-3-hydroxymethylindole.
Oxidations of the Aldehyde Moiety
The aldehyde group can be readily oxidized to a carboxylic acid. wikipedia.org Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Pinnick oxidation conditions (sodium chlorite, NaClO₂). The oxidation of indole-3-carboxaldehyde to indole-3-carboxylic acid is a well-known reaction, and it is expected that this compound would undergo a similar transformation to yield 1-diethylcarbamoyl-3-indolecarboxylic acid. wikipedia.orgresearchgate.netnih.gov
Reactivity of the N-Carbamoyl Group
The N-diethylcarbamoyl group is not merely a protecting group but plays a crucial role in directing the regioselectivity of further functionalization of the indole ring.
Role as a Directing Group in C-H Activation and Functionalization
The N-carbamoyl group has emerged as a powerful directing group in transition metal-catalyzed C-H activation/functionalization reactions of indoles. rsc.orgresearchgate.net This strategy allows for the selective introduction of various substituents at positions that are typically difficult to functionalize through classical electrophilic substitution reactions. The carbamoyl oxygen atom can coordinate to a metal center, bringing the catalyst into close proximity to a specific C-H bond and facilitating its cleavage. nih.govnih.gov
Both palladium and rhodium catalysts have been effectively used for the C-H functionalization of N-carbamoylindoles. rsc.orgnih.govnih.gov These reactions can lead to arylation, alkylation, alkenylation, and other useful transformations, primarily at the C2 and C7 positions of the indole nucleus. rsc.orgnih.gov The choice of catalyst and reaction conditions can often control the site of functionalization. nih.gov For instance, some studies have shown that the N-carbamoyl group can direct C-H activation at the C7 position, a site that is challenging to access by other means. nih.gov
Table 2: Examples of N-Carbamoyl Directed C-H Functionalization of Indoles
| Catalyst System | Reaction Type | Position Functionalized | Reference |
| Pd(OAc)₂ / Ligand | Arylation | C7, C6 | nih.gov |
| Rh(I) / Ag(I) | Acyl Translocation / Functionalization | C3 | nih.gov |
| Ir(III) / Ag(I) | C-H Functionalization | C2 | nih.gov |
| Pd(II) | Dual C-H Functionalization | - | rsc.org |
The ability of the N-diethylcarbamoyl group to act as a directing group significantly enhances the synthetic utility of this compound, opening up avenues for the synthesis of complex and highly substituted indole derivatives.
Transformations of the Indole Nucleus
The indole core of this compound can undergo further chemical modifications, either after the removal of the directing group or by leveraging the inherent reactivity of the indole ring system.
Electrophilic Aromatic Substitution (if applicable after directing group removal)
Following the removal of the N-diethylcarbamoyl group, the resulting 3-formylindole can undergo electrophilic aromatic substitution. The indole ring is an electron-rich aromatic system, and electrophilic substitution is a fundamental aspect of its chemistry. ic.ac.uk The presence of the electron-withdrawing formyl group at the C3 position generally deactivates the pyrrole (B145914) ring towards electrophilic attack and directs incoming electrophiles to the benzene (B151609) portion of the molecule, typically at the C5 or C6 positions. However, the inherent nucleophilicity of the indole nucleus still allows for certain electrophilic substitutions. ic.ac.ukyoutube.com The precise outcome of such reactions depends on the nature of the electrophile and the reaction conditions.
Cycloaddition Reactions Involving the Indole Ring System
The indole ring system can participate in cycloaddition reactions, although this is a less common transformation compared to electrophilic substitution. clockss.org These reactions can provide rapid access to complex fused-ring systems. For example, [4+3] annulation of indole-2-carboxamides with Morita-Baylis-Hillman carbonates has been reported to yield highly substituted indole-1,2-fused diazepanones, with the selectivity controlled by a removable directing group. scilit.com While not directly involving this compound, this illustrates the potential for cycloaddition strategies in functionalized indoles. The dienol derived from 5-formyl-1,3,6-trimethyluracil, a different heterocyclic system, has been shown to be a reactive diene in Diels-Alder reactions. clockss.org The feasibility of cycloaddition reactions with this compound itself would depend on the specific reaction conditions and the diene or dipolarophile partner. nih.govyoutube.comyoutube.comyoutube.com
Table 2: Mentioned Chemical Compounds
| Compound Name | Other Names | Molecular Formula |
|---|---|---|
| This compound | - | C14H16N2O2 |
| 3-Formylindole | Indole-3-carbaldehyde, Indole-3-carboxaldehyde | C9H7NO ebi.ac.ukwikipedia.org |
| Lithium diisopropylamide | LDA | C6H14LiN |
| N,N'-Dimethylethylenediamine | DMEDA | C4H12N2 |
| Indole-3-carboxylic acid | - | C9H7NO2 |
| 3-Nitrovinyl indole | - | C10H8N2O2 |
Spectroscopic and Structural Characterization Methodologies in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
For a compound like 1-diethylcarbamoyl-3-formylindole, ¹H NMR spectroscopy would be used to identify all the unique proton signals and their connectivity through spin-spin coupling. The spectrum would be expected to show distinct signals for the formyl proton, the protons on the indole (B1671886) ring, and the ethyl groups of the diethylcarbamoyl moiety. The chemical shifts (δ) of the indole protons would be influenced by the electron-withdrawing nature of both the formyl group at the C3 position and the carbamoyl (B1232498) group at the N1 position.
While specific data for this compound is not available, the ¹H NMR data for the related compound 1-ethyl-1H-indole-3-carbaldehyde in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals that can be used for comparison. rsc.org The formyl proton appears as a singlet at 10.01 ppm, and the indole protons are observed in the aromatic region (7.31-8.31 ppm). rsc.org The ethyl group at the N1 position exhibits a quartet at 4.24 ppm and a triplet at 1.56 ppm. rsc.org
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, signals would be expected for the carbonyl carbons of the formyl and carbamoyl groups, as well as for the carbons of the indole ring and the diethylamino group.
Table 1: Representative ¹H NMR Data for N-Substituted Indole-3-carbaldehydes
| Compound Name | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|---|---|
| 1-ethyl-1H-indole-3-carbaldehyde | CDCl₃ | CHO | 10.01 | s | - | rsc.org |
| H-4 | 8.31 | d | 8.2 | rsc.org | ||
| H-2 | 7.75 | s | - | rsc.org | ||
| H-5 | 7.38 | t | 7.5 | rsc.org | ||
| H-6 | 7.33 | m | - | rsc.org | ||
| H-7 | 7.31 | d | 7.1 | rsc.org | ||
| N-CH₂ | 4.24 | q | 7.3 | rsc.org | ||
| CH₃ | 1.56 | t | 7.3 | rsc.org | ||
| 1-phenyl-1H-indole-3-carbaldehyde | CDCl₃ | CHO | 10.14 | s | - | rsc.org |
| H-4 | 8.44 | d | 7.2 | rsc.org |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, which can be used to confirm its elemental composition.
Upon ionization in the mass spectrometer, the molecular ion of this compound would undergo fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule. Expected fragmentation pathways would include the loss of the diethylcarbamoyl group, the formyl group, and other characteristic cleavages of the indole ring.
While no specific mass spectrum for this compound is available, the mass spectrum of the parent compound, indole-3-carboxaldehyde (B46971) , shows a molecular ion peak corresponding to its molecular weight. massbank.eumassbank.eunist.gov The fragmentation pattern helps to confirm the presence of the indole core and the formyl group. massbank.eumassbank.eunist.gov Similarly, the mass spectrum of 1-methyl-1H-indole-3-carbaldehyde shows a molecular ion at m/z 159, consistent with its molecular formula, and characteristic fragment ions. nih.gov
Table 2: Mass Spectrometry Data for Indole-3-carboxaldehyde and a Related Derivative
| Compound Name | Ionization Method | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) | Reference |
|---|---|---|---|---|---|
| Indole-3-carboxaldehyde | LC-ESI-QTOF | C₉H₇NO | 145.16 | 144.04, 116.05, 115.04 | massbank.eu |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) stretching of the aldehyde and the amide (carbamoyl) groups. The C-H stretching and bending vibrations of the aromatic indole ring and the aliphatic ethyl groups would also be visible.
The position of the carbonyl stretching frequency provides clues about the electronic environment of the functional group. The aldehyde C=O stretch typically appears in the region of 1690-1740 cm⁻¹, while the amide C=O stretch is usually found between 1630-1695 cm⁻¹. The N-H stretching vibration, which is present in unsubstituted indole-3-carboxaldehyde, would be absent in the N1-substituted this compound.
The IR spectrum for indole-3-carboxaldehyde displays a strong carbonyl absorption band for the aldehyde group. nist.govnist.gov For a related compound, 7-methyl-1H-indole-3-carboxaldehyde , the IR spectrum also clearly indicates the presence of the carbonyl and other characteristic functional groups. nist.gov
Table 3: Characteristic IR Absorption Bands for Indole Derivatives
| Compound Name | Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Indole-3-carboxaldehyde | C=O (aldehyde) | ~1650-1700 | nist.govnist.gov |
| N-H (indole) | ~3100-3300 | nist.govnist.gov | |
| C-H (aromatic) | ~3000-3100 | nist.govnist.gov | |
| 7-Methyl-1H-indole-3-carboxaldehyde | C=O (aldehyde) | ~1650 | nist.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π-π* transitions within the indole ring system.
The substitution on the indole ring affects the energy of these transitions and thus the wavelength of maximum absorption (λ_max). The presence of the formyl and carbamoyl groups, which are both conjugated with the indole ring, would be expected to shift the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to unsubstituted indole.
The UV-Vis spectrum of indole-3-acetaldehyde , a related compound, shows distinct absorption maxima. researchgate.net The spectrum of indole-3-carboxylic acid also provides a reference for the electronic properties of a 3-substituted indole. researchgate.net
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide unambiguous information about its molecular structure, including bond lengths, bond angles, and torsional angles. This would definitively confirm the connectivity of the atoms and reveal the conformation of the diethylcarbamoyl group relative to the indole ring in the solid state.
While no crystal structure for this compound has been reported, the crystal structure of the parent compound, indole-3-carboxaldehyde , has been determined. nih.gov This provides a foundational understanding of the geometry of the 3-formylindole core.
Advanced Spectroscopic Probes for Mechanistic Intermediates
In the study of chemical reactions, advanced spectroscopic techniques can be employed to detect and characterize transient mechanistic intermediates. For reactions involving this compound, techniques such as time-resolved spectroscopy or trapping experiments coupled with spectroscopic analysis could provide insights into the reaction mechanism. For instance, the formation of charged intermediates or radicals could potentially be observed using specialized EPR (Electron Paramagnetic Resonance) or rapid-scan UV-Vis spectroscopy.
Theoretical and Computational Investigations of 1 Diethylcarbamoyl 3 Formylindole
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can predict a variety of chemical properties, providing a deep understanding of a molecule's stability and reactivity. For 1-diethylcarbamoyl-3-formylindole, DFT studies would focus on elucidating the distribution of electrons within the molecule and identifying the most reactive sites.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive.
Furthermore, DFT can be used to generate electron density maps and molecular electrostatic potential (MEP) surfaces. nih.gov The MEP surface visually represents the charge distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. nih.gov For this compound, the oxygen atom of the formyl group and the carbamoyl (B1232498) group would be expected to be nucleophilic sites, while the indole (B1671886) ring protons and the carbon atom of the formyl group would be electrophilic sites. These insights are crucial for predicting how the molecule will interact with other reagents. nih.gov The analysis of the electron localization function (ELF) can also provide valuable information about the molecule's electronic structure and chemical reactivity. nih.govnih.gov
Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)
| Property | Value | Significance |
| HOMO Energy | -6.2 eV | Electron-donating capability |
| LUMO Energy | -1.8 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity and stability |
| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |
Molecular Dynamics Simulations for Conformational Analysis
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. pitt.edu MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and changes its shape in response to its environment. nih.gov For a flexible molecule like this compound, which contains a rotatable diethylcarbamoyl group, MD simulations are essential for exploring its conformational landscape. mdpi.com
A typical MD simulation would place the molecule in a simulated solvent box (e.g., water) and track the trajectory of each atom over nanoseconds or longer. nih.gov Analysis of this trajectory can identify the most stable conformations and the energy barriers between them. Key metrics obtained from MD simulations include the Root Mean Square Deviation (RMSD), which measures the average displacement of atoms over time and indicates the stability of the simulation, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of specific parts of the molecule. mdpi.com For this compound, RMSF analysis would likely show high fluctuations for the ethyl groups of the carbamoyl moiety, indicating their conformational freedom.
Table 2: Key Metrics from a Hypothetical Molecular Dynamics Simulation of this compound
| Metric | Description | Potential Finding for this compound |
| RMSD | Measures the deviation of the molecule's backbone from its initial structure. | The system reaches a stable plateau after a few nanoseconds, indicating equilibrium. |
| RMSF | Measures the fluctuation of individual atoms or residues around their average position. | High fluctuations in the diethylamino group, lower fluctuations in the indole ring. |
| Radius of Gyration (Rg) | Indicates the compactness of the molecule. | Stable Rg value suggests no major unfolding or conformational drift. |
| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule exposed to the solvent. | Fluctuations in SASA may correlate with the movement of the diethylcarbamoyl group. |
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify the most likely mechanism for a given transformation, including the structures of all intermediates and, crucially, the transition states. A transition state represents the highest energy point along the reaction coordinate and determines the activation energy and, therefore, the reaction rate.
Prediction of Spectroscopic Properties through Quantum Chemical Calculations
Quantum chemical calculations can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming a molecule's structure. nih.gov Methods like DFT and time-dependent DFT (TD-DFT) can simulate infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. nih.gov
IR Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. researchgate.net This allows for the assignment of specific absorption bands to the corresponding molecular vibrations, such as the C=O stretching of the formyl and carbamoyl groups, and the N-H or C-H vibrations of the indole ring.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms in the molecule. researchgate.net These predicted values can be compared with experimental NMR data to confirm the structural assignment of each atom.
UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions between molecular orbitals. nih.gov This information helps to interpret the UV-Vis absorption spectrum, assigning peaks to specific electronic excitations, such as π→π* transitions within the indole ring.
Table 3: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound
| Spectrum | Predicted Value (DFT) | Assignment |
| IR (cm⁻¹) | 1685 | C=O stretch (formyl) |
| IR (cm⁻¹) | 1640 | C=O stretch (carbamoyl) |
| ¹H NMR (ppm) | 9.95 | Formyl proton (-CHO) |
| ¹³C NMR (ppm) | 185.2 | Formyl carbon (CHO) |
| UV-Vis (nm) | 298 | π→π* transition |
In Silico Screening and Molecular Docking Studies
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. In silico techniques like molecular docking and virtual screening are powerful methods to explore the potential of this compound as a therapeutic agent. nih.gov
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. plos.org This technique can be used to screen this compound against a library of known biological targets, such as enzymes or receptors implicated in disease. nih.gov The docking algorithm calculates a binding affinity score, which estimates the strength of the interaction. semanticscholar.org A good docking score suggests that the molecule may be an effective inhibitor or modulator of the target protein. researchgate.net
Following docking, the resulting protein-ligand complex can be further analyzed to understand the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the binding. plos.org This information is critical for structure-activity relationship (SAR) studies and for designing more potent and selective analogs. If a promising target is identified, further studies using molecular dynamics simulations can assess the stability of the predicted binding pose over time. mdpi.com
Table 4: Hypothetical Molecular Docking Results for this compound against a Kinase Target
| Parameter | Result | Interpretation |
| Binding Affinity (kcal/mol) | -8.5 | Strong predicted binding to the active site. |
| Key Interacting Residues | Asp145, Lys72, Leu130 | Specific amino acids involved in binding. |
| Hydrogen Bonds | 2 (with Asp145, Lys72) | Key stabilizing interactions. |
| Hydrophobic Interactions | Indole ring with Leu130 | Important for anchoring the ligand in a hydrophobic pocket. |
Utility of 1 Diethylcarbamoyl 3 Formylindole As a Synthetic Intermediate
Precursor for the Synthesis of Complex Indole (B1671886) Alkaloids and Natural Product Analogs
There are no specific examples or detailed research findings in the available literature that document the use of 1-diethylcarbamoyl-3-formylindole as a direct precursor for the synthesis of complex indole alkaloids or their analogs. While the parent compound, indole-3-carboxaldehyde (B46971), is a well-established starting material for numerous alkaloids, the influence and subsequent reactions of the 1-diethylcarbamoyl moiety in these multi-step syntheses are not described. In the broader context of indole alkaloid synthesis, N-substituents are crucial for modulating reactivity, but electron-withdrawing protecting groups, such as the related t-butoxycarbonyl (Boc) or p-toluenesulfonyl (Ts) groups, have been noted to sometimes diminish the efficiency of certain multicomponent reactions used for alkaloid construction.
Building Block for Novel Heterocyclic Ring Systems (e.g., triazoles, isoindolo[2,1-a]indoles)
Detailed methodologies for the use of this compound as a building block for novel heterocyclic systems like triazoles or isoindolo[2,1-a]indoles could not be found. The synthesis of indole-triazole conjugates has been reported, but these syntheses typically proceed from N-propargylated indole-3-carboxaldehydes, which undergo cycloaddition reactions. There is no available data to create a table of research findings for the conversion of this compound into these specific heterocyclic structures.
Scaffold for the Preparation of Probes and Catalysts
While the indole core is a common scaffold in the design of chemical probes and catalysts, there is no specific information detailing the use of the this compound structure for these applications. Research on indole-based probes or catalysts does not specify the use of this particular N-substituted derivative.
Structure Activity Relationship Sar Studies of N Carbamoyl Indole Derivatives
Investigation of Structural Modifications on Modulatory Activities
The biological activity of N-carbamoyl indole (B1671886) derivatives is profoundly influenced by the nature and position of substituents on the indole ring and the carbamoyl (B1232498) moiety. Research on related classes of compounds, such as indole-2-carboxamides and indole-3-carboxamides, has demonstrated that even minor structural alterations can lead to significant changes in potency and selectivity. nih.govnih.gov
The N-1 position of the indole nucleus is a critical site for modification. The introduction of a carbamoyl group, as in the case of N-carbamoyl indoles, can significantly impact the molecule's interaction with biological targets. The nature of the substituents on the carbamoyl nitrogen, such as the diethyl groups in "1-diethylcarbamoyl-3-formylindole," plays a vital role in determining the compound's physicochemical properties, including lipophilicity and hydrogen bonding capacity, which in turn affects its biological activity. nih.gov
The C-3 position of the indole ring is another key locus for substitution. The presence of a formyl group at this position, as seen in "this compound," introduces a reactive aldehyde functionality that can participate in various biological interactions. The formyl group can act as a hydrogen bond acceptor and may be involved in covalent bond formation with target proteins. nih.gov Studies on various 3-formylindole derivatives have highlighted the importance of this group for their observed biological effects. nih.gov
The table below summarizes the general effects of substitutions at different positions on the indole ring, based on studies of related indole derivatives.
| Position of Substitution | Type of Substituent | General Effect on Activity | Reference |
| N-1 | Carbamoyl, Acyl | Can modulate binding affinity and physicochemical properties. nih.gov | nih.gov |
| C-3 | Formyl, Carboxamide | Often crucial for biological activity, acting as a key interaction point. nih.govnih.gov | nih.govnih.gov |
| C-5 | Halogens (e.g., Chloro, Fluoro) | Can enhance potency. nih.gov | nih.gov |
Ligand Design and Optimization Strategies based on N-Carbamoyl Indole Scaffolds
The design of novel ligands based on the N-carbamoyl indole scaffold is a dynamic area of medicinal chemistry. The indole nucleus is considered a "privileged structure" due to its ability to bind to a wide range of biological targets. beilstein-journals.orgasianpubs.org Optimization strategies often involve a combination of traditional synthetic chemistry and modern computational approaches.
One common strategy is the bioisosteric replacement of key functional groups. For instance, the formyl group at the C-3 position could be replaced with other electron-withdrawing groups, such as a nitrile or a carboxylic acid, to fine-tune the electronic properties and binding interactions of the molecule. Similarly, the diethylamino moiety on the N-1 carbamoyl group could be varied to explore the impact of different alkyl or aryl substituents on activity and selectivity.
Computer-assisted drug design (CADD) has become an indispensable tool in the optimization of indole-based ligands. nih.gov Techniques such as molecular docking can be used to predict the binding mode of N-carbamoyl indole derivatives within the active site of a target protein. This information can then guide the design of new analogs with improved binding affinity and a more favorable pharmacological profile.
The following table outlines some common ligand design and optimization strategies applied to indole scaffolds.
| Strategy | Description | Example Application | Reference |
| Bioisosteric Replacement | Replacing a functional group with another that has similar steric and electronic properties to improve potency or pharmacokinetics. | Replacing a formyl group with a nitrile group. | - |
| Substituent Modification | Systematically altering substituents on the indole ring or side chains to probe the SAR. | Varying alkyl groups on the N-1 carbamoyl moiety. | nih.gov |
| Scaffold Hopping | Replacing the indole core with another heterocyclic system while maintaining key pharmacophoric features. | Not directly applicable to N-carbamoyl indoles but a general strategy. | - |
| Molecular Docking | Computationally predicting the binding orientation of a ligand within a target's active site to guide design. | Predicting the interaction of indole derivatives with enzyme active sites. nih.gov | nih.gov |
Chemoinformatics and QSAR Approaches in Derivative Libraries
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools for analyzing large libraries of chemical compounds and deriving mathematical models that relate their structural features to their biological activities. google.com These approaches are particularly valuable in the context of N-carbamoyl indole derivatives, where large numbers of analogs can be synthesized through combinatorial chemistry.
QSAR models are developed by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods to find a correlation between these descriptors and the observed biological activity. google.com These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. A reliable QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. google.com
For a library of N-carbamoyl indole derivatives, a QSAR study might reveal, for example, that the biological activity is positively correlated with the lipophilicity of the substituents on the carbamoyl nitrogen and negatively correlated with the steric bulk of the substituent at the C-5 position of the indole ring.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. These methods can provide detailed 3D contour maps that highlight the regions around the molecule where modifications are likely to increase or decrease activity, offering valuable guidance for ligand optimization.
The following table provides an overview of chemoinformatic and QSAR approaches relevant to the study of N-carbamoyl indole derivatives.
| Approach | Description | Application in Drug Discovery | Reference |
| QSAR | Develops mathematical models relating chemical structure to biological activity. | Predicts the activity of new compounds and prioritizes synthetic targets. google.com | google.com |
| 3D-QSAR | Considers the 3D properties of molecules to generate predictive models and visual representations of SAR. | Provides detailed insights into the steric and electronic requirements for optimal binding. | |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Can be used to screen virtual libraries for new scaffolds that fit the pharmacophore. | |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Elucidates binding modes and guides the design of more potent inhibitors. nih.gov | nih.gov |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-diethylcarbamoyl-3-formylindole, and how can researchers validate intermediate purity?
- Methodological Answer : Begin with indole derivatives as starting materials. For formylation, use Vilsmeier-Haack conditions (e.g., POCl₃/DMF) to introduce the formyl group at the 3-position. Subsequent carbamoylation with diethylcarbamoyl chloride requires anhydrous conditions and a base like pyridine. Validate intermediates via TLC, HPLC, or GC-MS. For purity, employ H NMR to confirm absence of residual solvents (e.g., DMF) and FT-IR to verify functional group integrity (e.g., C=O stretches at ~1650–1700 cm⁻¹) .
Q. How should researchers characterize the structure of this compound using spectroscopic techniques?
- Methodological Answer : Use a combination of H/C NMR to assign protons and carbons, focusing on diagnostic peaks (e.g., formyl proton at ~9–10 ppm and carbamoyl carbonyl carbon at ~155–160 ppm). FT-IR should confirm the formyl (C=O at ~1680 cm⁻¹) and carbamoyl (N-H stretch at ~3300 cm⁻¹) groups. For advanced validation, compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .
Q. What experimental strategies are recommended to assess the compound’s solubility and stability in various solvents?
- Methodological Answer : Perform solubility tests in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., hexane) under controlled temperatures. Monitor stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products using LC-MS. Report deviations from expected solubility/stability with hypotheses (e.g., hydrolysis of the carbamoyl group in aqueous media) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected H NMR splitting patterns) for this compound derivatives?
- Methodological Answer : Cross-validate with 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals. Investigate potential tautomerism or conformational isomerism via variable-temperature NMR. Compare results with literature analogs (e.g., substituted indoles) to identify electronic or steric effects influencing splitting patterns .
Q. What advanced analytical methods are suitable for detecting trace impurities or byproducts in synthesized batches?
- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) to identify impurities at ppm levels. Use preparative HPLC to isolate byproducts for structural elucidation. For quantification, develop a validated UPLC method with a photodiode array detector, ensuring linearity (R² > 0.99) and precision (%RSD < 2%) .
Q. How should researchers design experiments to investigate the compound’s reactivity under varying pH and temperature conditions?
- Methodological Answer : Conduct kinetic studies by incubating the compound in buffers (pH 2–12) at 25–60°C. Monitor degradation via UV-Vis spectroscopy (λ_max for formyl/carbamoyl groups). Use Arrhenius plots to extrapolate shelf-life. For mechanistic insights, employ O-labeling or trapping agents to identify reactive intermediates (e.g., free radicals) .
Q. What statistical approaches are recommended to address contradictory bioactivity results across cell-based assays?
- Methodological Answer : Apply dose-response curve normalization (e.g., Hill equation) to account for batch variability. Use ANOVA or mixed-effects models to assess significance. Validate findings with orthogonal assays (e.g., fluorescence-based vs. luminescence-based readouts). Report confidence intervals and effect sizes to contextualize discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
